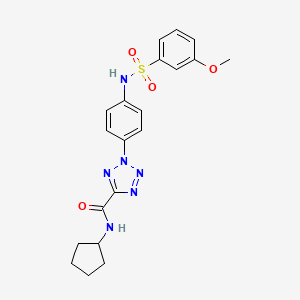

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-30-17-7-4-8-18(13-17)31(28,29)24-15-9-11-16(12-10-15)26-23-19(22-25-26)20(27)21-14-5-2-3-6-14/h4,7-14,24H,2-3,5-6H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKCFRUWZUZLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1421584-48-6, is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the tetrazole family, which is known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C20H22N6O4S

- Molecular Weight : 442.5 g/mol

- Structure : The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structural motif is often associated with various biological activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

-

Antibacterial Properties :

- A study reported that various tetrazole derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ciprofloxacin .

- Another investigation highlighted that introducing specific substituents on the tetrazole ring could enhance antibacterial efficacy, particularly against resistant strains .

- Antifungal Properties :

Anti-inflammatory Effects

Tetrazole derivatives are also noted for their anti-inflammatory properties. Research on related compounds has shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Emerging data suggest that certain tetrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Antimicrobial Efficacy of Tetrazole Derivatives

In a comparative study of several tetrazole compounds, this compound was evaluated alongside known antibiotics. Results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 50 to 100 µg/mL .

Study 2: Anti-inflammatory Potential

A series of experiments were conducted to assess the anti-inflammatory effects of tetrazole derivatives in vitro. The results demonstrated that the tested compounds could effectively reduce inflammation markers in cultured human cells, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties. Tetrazoles are known for their ability to mimic carboxylic acids, which can enhance the bioavailability of drugs by improving their solubility and permeability.

Potential Therapeutic Uses

- Anticancer Activity : Research indicates that tetrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide may enhance its selectivity and potency against tumor cells.

- Anti-inflammatory Properties : Certain sulfonamide derivatives have shown promise in reducing inflammation, suggesting that this compound could be investigated for its anti-inflammatory effects.

- Antimicrobial Activity : The presence of sulfonamide groups often correlates with antimicrobial properties. This compound may be evaluated for its efficacy against bacterial and fungal pathogens.

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can identify which modifications lead to enhanced biological activity or reduced toxicity.

| Functional Group | Modification | Expected Effect |

|---|---|---|

| Sulfonamide | Altering the aromatic ring | Change in antimicrobial activity |

| Tetrazole | Substituting nitrogen atoms | Variation in anticancer potency |

| Carboxamide | Modifying the alkyl chain | Impact on solubility and absorption |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that tetrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The specific derivative used in this study bore similarities to this compound, suggesting potential efficacy in targeting cancer cells through similar mechanisms .

Case Study 2: Anti-inflammatory Effects

Another research article reported on a series of sulfonamide compounds that showed promising results in reducing inflammation markers in animal models. The presence of the methoxy group was noted to enhance the anti-inflammatory response, indicating that this compound could be a candidate for further investigation in inflammatory disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, emphasizing differences in scaffold, substituents, and bioactivity.

Structural and Functional Analogues

Pharmacological and Physicochemical Properties

- Tetrazole vs. Triazole : The tetrazole core in the target compound provides a higher nitrogen content and stronger electron-withdrawing effects compared to triazoles (e.g., compounds 7–9). This enhances metabolic stability and mimics carboxylic acid groups more effectively, improving interactions with enzymes or receptors .

- Sulfonamido Group : The 3-methoxyphenylsulfonamido moiety in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., cyclooxygenase-2), similar to sulfonamide-containing drugs like celecoxib . In contrast, compounds 7–9 lack the methoxy group, which may reduce selectivity.

Q & A

Q. Which software tools are recommended for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.